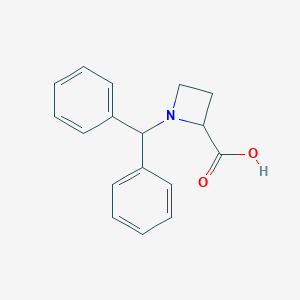

1-benzhydrylazetidine-2-carboxylic Acid

Description

Historical Context and Significance of the Azetidine-2-carboxylic Acid Scaffold in Organic Chemistry

The parent compound, azetidine-2-carboxylic acid, was first discovered in 1955 by Fowden in the rhizomes and foliage of the lily of the valley (Convallaria majalis). wikipedia.orgnih.govnih.gov This discovery marked the entry of the azetidine (B1206935) ring system into the realm of natural products. Since then, it has been identified in various other plant species, including those from the bean family (Fabaceae) and in common vegetables like table beets and sugar beets (Beta vulgaris). wikipedia.orgnih.govresearchgate.net

Azetidine-2-carboxylic acid is a non-proteinogenic amino acid, meaning it is not one of the canonical amino acids used in protein synthesis. medchemexpress.com Its significance stems largely from its structural similarity to the proteinogenic amino acid proline; it is a lower homologue, differing only by the four-membered ring instead of proline's five-membered ring. wikipedia.orgbiorxiv.org This mimicry allows it to be mistakenly incorporated into proteins in place of proline, which can alter protein structure and function. wikipedia.orgbiorxiv.orgmedchemexpress.com This biological activity has made the azetidine-2-carboxylic acid scaffold a subject of interest for its potential to deter vegetation growth and poison predators in nature. wikipedia.org

From a synthetic chemistry perspective, the scaffold's importance grew as methods for its synthesis were developed. Early syntheses included the cyclization of γ-amino-α-bromobutyric acid (derived from GABA) or γ-amino-α-chlorobutyric acid to form the strained four-membered ring. wikipedia.org The development of more practical and asymmetric syntheses has further cemented its role as a valuable chiral building block in organic chemistry. nih.gov

| Year | Milestone | Significance |

|---|---|---|

| 1955 | First isolation from Convallaria majalis (lily of the valley) | Established the natural occurrence of the azetidine scaffold. wikipedia.orgoregonstate.edu |

| 1956 | Structure confirmed and named | Classified as a new cyclic imino acid. nih.gov |

| 1960s-Present | Recognition as a proline analogue | Led to studies on its biological effects due to misincorporation into proteins. wikipedia.orgnih.gov |

| Late 20th Century | Development of various synthetic routes | Increased its accessibility for research and as a building block in organic synthesis. wikipedia.orgnih.gov |

The Unique Architectural Features and Strain of the Azetidine Ring System

The azetidine ring is a four-membered saturated heterocycle containing one nitrogen atom. Its structure is characterized by significant ring strain, a consequence of the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized atoms. libretexts.orgpressbooks.pub The total ring strain energy of azetidine is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained three-membered aziridine (B145994) ring and the relatively strain-free five-membered pyrrolidine (B122466) ring. researchgate.net

This inherent strain is a combination of two main factors:

Angle Strain : Arises from the compression of the internal C-C-C and C-N-C bond angles to approximately 90° in a planar conformation, far from the ideal 109.5°. pressbooks.pub

Torsional Strain : Results from the eclipsing interactions of hydrogen atoms on adjacent ring carbons. pressbooks.pub

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 26.7-27.7 rsc.orgresearchgate.net |

| Azetidine | 4 | 25.2-25.4 rsc.orgresearchgate.net |

| Pyrrolidine | 5 | 5.8 researchgate.net |

| Piperidine | 6 | 0 researchgate.net |

Rationale for Focused Academic Research on 1-Benzhydrylazetidine-2-carboxylic Acid and its Analogues

The focused research on this compound is primarily driven by its utility as a strategic intermediate and protected building block in multi-step organic synthesis. The rationale for its use can be broken down into several key aspects related to the N-benzhydryl (diphenylmethyl) group.

Nitrogen Protection: The bulky benzhydryl group serves as an effective protecting group for the azetidine nitrogen. This protection is crucial as it prevents the nitrogen from participating in unwanted side reactions, allowing chemists to perform selective modifications at other positions on the molecule, such as the carboxylic acid group. nbinno.comumich.edu

Synthetic Intermediate: This compound is a key intermediate in the synthesis of enantiomerically pure L-azetidine-2-carboxylic acid and its derivatives. umich.edunih.gov For instance, an improved synthesis of L-azetidine-2-carboxylic acid involves the use of N-benzhydryl-2-carbobenzyloxy azetidine. umich.edunih.gov The benzhydryl group can be removed later in the synthetic sequence via methods like hydrogenation. umich.edu Research has shown that the cleavage of an O-benzyl ester group can occur at a faster rate than the cleavage of the N-benzhydryl group, enabling selective deprotection strategies. umich.edunih.gov

Versatility in Peptide Synthesis: As a protected amino acid analogue, 1-benzhydrylazetidine-3-carboxylic acid (a closely related isomer) has been noted as a useful intermediate in the synthesis of polypeptides. scbt.comchemicalbook.com The benzhydryl-protected scaffold allows for its incorporation into peptide chains, after which the protecting group can be removed to reveal the secondary amine within the final polypeptide structure.

Modulation of Physicochemical Properties: The large, lipophilic benzhydryl group can enhance the solubility of the azetidine intermediate in organic solvents, facilitating its handling and purification during synthesis. nbinno.comchemimpex.com This property makes it a valuable precursor for creating a diverse range of more complex molecules intended for pharmaceutical and agrochemical research. chemimpex.comchemimpex.comgrglifesciences.in

In essence, this compound is not typically the final target molecule but rather a critical tool. Its unique combination of a strained, chiral scaffold and a robust, removable protecting group provides chemists with a versatile platform for constructing novel and complex molecular architectures.

| Function | Description | Application |

|---|---|---|

| Protecting Group | Sterically shields the reactive secondary amine of the azetidine ring. | Allows for selective chemical reactions on other parts of the molecule. nbinno.comumich.edu |

| Chiral Synthesis | Used in synthetic routes to produce optically pure azetidine derivatives. | Essential for creating stereospecific final products. umich.edunih.gov |

| Solubility Enhancement | The lipophilic nature of the two phenyl rings increases solubility in organic solvents. | Facilitates easier handling, reaction setup, and purification of intermediates. nbinno.com |

| Controlled Deprotection | Can be removed under specific conditions (e.g., hydrogenation), often selectively in the presence of other protecting groups. | Enables complex, multi-step synthetic strategies. umich.edunih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzhydrylazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-17(20)15-11-12-18(15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLYVGBEYKTNBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432626 | |

| Record name | 1-benzhydrylazetidine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65219-11-6 | |

| Record name | 1-benzhydrylazetidine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Derivatization and Functionalization Strategies for 1 Benzhydrylazetidine 2 Carboxylic Acid

Derivatization of the Carboxylic Acid Moiety of 1-Benzhydrylazetidine-2-carboxylic Acid

The carboxylic acid group at the C2 position is the most readily functionalized moiety in the molecule. Standard transformations such as esterification, amidation, and conversion to more reactive acyl intermediates are commonly employed to generate a diverse range of derivatives.

Esterification and Amidation Reactions

Ester and amide derivatives of this compound are synthesized to modify the compound's polarity, solubility, and biological activity.

Esterification is typically achieved through acid-catalyzed reactions or by reaction with alkyl halides. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), is a direct method, particularly for simple alkyl esters like methyl or ethyl esters. nih.gov However, due to the reversibility of the reaction, it often requires a large excess of the alcohol to drive the equilibrium toward the product. nih.gov

Amidation , particularly for forming peptide bonds, is a cornerstone of medicinal chemistry. This transformation involves coupling the carboxylic acid with a primary or secondary amine. Due to the low reactivity of carboxylic acids themselves, the reaction necessitates the use of coupling reagents to activate the carboxyl group. researchgate.net Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce the risk of racemization. researchgate.netresearchgate.net Other widely used reagents include phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). researchgate.net

| Coupling Reagent | Additive(s) | Typical Solvent(s) | Key Features |

|---|---|---|---|

| EDAC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | DCM, DMF | Water-soluble urea (B33335) byproduct is easily removed by aqueous workup. |

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt or DMAP | DCM, THF | Insoluble dicyclohexylurea byproduct is removed by filtration. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | DMF, NMP | Highly efficient, rapid coupling with low racemization. |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIPEA or other non-nucleophilic bases | DMF, DCM | Effective for sterically hindered amino acids. |

Formation of Activated Esters and Anhydrides

To facilitate nucleophilic acyl substitution, the hydroxyl group of the carboxylic acid can be converted into a better leaving group. This is achieved by forming activated esters or anhydrides.

Activated esters , such as N-hydroxysuccinimide (NHS) esters or pentachlorophenyl (Pcp) esters, are stable, isolable intermediates that readily react with nucleophiles like amines to form amides. chemrxiv.orgresearchgate.net They are often prepared by reacting the carboxylic acid with the corresponding alcohol (e.g., N-hydroxysuccinimide) in the presence of a carbodiimide (B86325) coupling reagent like DCC. chemrxiv.org

Anhydrides are another class of activated acylating agents. Mixed anhydrides can be formed by reacting this compound with an acyl chloride, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine. researchgate.net These highly reactive intermediates are typically generated in situ and immediately used for coupling with an amine or alcohol nucleophile. nih.gov Symmetrical anhydrides can also be prepared by treating the carboxylic acid with a dehydrating agent. nih.gov

Functionalization of the Azetidine (B1206935) Nitrogen (N1) and Ring System

Modification of the azetidine core itself provides a route to novel structures with altered steric and electronic properties. This can involve reactions at the ring nitrogen or substitution at the carbon atoms of the ring.

Alkylation and Acylation Strategies on the Azetidine Nitrogen

The nitrogen atom of this compound is tertiary and protected by a bulky benzhydryl group. Therefore, direct alkylation or acylation at N1 is not feasible. Instead, a deprotection-re-functionalization strategy is required.

The N-benzhydryl group can be cleaved under specific reductive or oxidative conditions. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a common method for removing N-benzyl and N-benzhydryl groups. msu.edu However, care must be taken as aggressive hydrogenation conditions can sometimes lead to the opening of the strained azetidine ring. msu.edu An alternative, milder approach involves oxidative cleavage. For instance, ozone has been shown to selectively oxidize the benzhydryl group in N-benzhydryl aziridines, allowing for its removal without cleaving the heterocyclic ring. msu.eduresearchgate.net

Once the secondary amine (azetidine-2-carboxylic acid) is obtained, the nitrogen can be readily functionalized via standard N-alkylation or N-acylation reactions before or after esterification of the carboxylic acid.

| Method | Reagent(s) | Typical Conditions | Potential Issues |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C or Pearlman's catalyst | 1-50 atm H₂, MeOH or EtOH solvent | Potential for azetidine ring opening. |

| Oxidative Cleavage | O₃, followed by a reducing agent (e.g., NaBH₄) | -78 °C, CH₂Cl₂ | Requires specialized equipment (ozonizer). |

| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Reflux in MeOH | Milder alternative to high-pressure hydrogenation. |

Introduction of Diverse Substituents onto the Azetidine Core

Introducing substituents at the C3 or C4 positions of the azetidine ring can significantly alter the molecule's three-dimensional shape and biological properties. While direct C-H functionalization of the azetidine ring is challenging, several strategies can be envisioned based on related systems.

One approach involves the synthesis of derivatives from functionalized precursors. For example, 3-amino-1-benzhydrylazetidine has been efficiently synthesized from 1-benzhydrylazetidin-3-ol, demonstrating that substituents can be introduced at the C3 position of the 1-benzhydrylazetidine (B26936) scaffold. researchgate.net This suggests that derivatives of this compound could be prepared from similarly substituted starting materials.

Alternatively, direct functionalization may be possible. Recent advances in C-H activation and the chemistry of strained rings have opened new possibilities. For example, α-alkylation of N-substituted azetidine-2-carboxylic acid esters has been achieved by forming N-borane complexes and using strong bases like lithium diisopropylamide (LDA) to generate an enolate, which can then react with various electrophiles. rsc.orgrsc.org Such a strategy could potentially be applied to introduce substituents at the C2 position, though this would require prior modification of the carboxylic acid.

Application of Derivatization in Constructing Complex Molecular Architectures and Probes

The strategic derivatization of this compound transforms this constrained, non-proteinogenic amino acid into a versatile scaffold for the assembly of intricate molecular structures and specialized molecular probes. The inherent conformational rigidity of the azetidine ring, combined with the steric and electronic properties of the N-benzhydryl group, provides a unique structural foundation that has been exploited in medicinal chemistry and chemical biology. Functionalization primarily at the carboxylic acid moiety allows for its incorporation into larger, more complex molecular frameworks, leading to the development of novel therapeutic agents and research tools.

The primary application of derivatized this compound lies in its use as a building block for creating peptidomimetics and other bioactive molecules. chemimpex.com The azetidine ring serves as a proline mimic, but with a more constrained geometry, which can significantly influence the secondary structure of peptides and other macromolecules. nih.gov This conformational restriction can lead to enhanced binding affinity for biological targets, improved metabolic stability, and altered pharmacokinetic profiles compared to their natural proline-containing counterparts.

Derivatization of the carboxylic acid group, typically through amide bond formation, allows for the seamless integration of the this compound motif into peptide sequences using standard solid-phase or solution-phase synthesis techniques. nih.gov This has been particularly valuable in the development of novel therapeutics where precise control over molecular shape is crucial for activity. The bulky benzhydryl group can also play a significant role in molecular recognition, potentially forming key hydrophobic or π-stacking interactions within a target's binding site.

While specific examples detailing the synthesis of fluorescent or biotinylated probes directly from this compound are not extensively documented in publicly available literature, the functional handles introduced through derivatization are amenable to the attachment of various reporter groups. For instance, the carboxylic acid can be coupled to amines or hydrazides bearing fluorescent dyes, quenchers, or affinity tags. Such probes would be invaluable for studying the interactions of molecules containing the benzhydrylazetidine scaffold with their biological targets through techniques like fluorescence resonance energy transfer (FRET) or affinity purification.

The derivatization of this compound has proven to be a valuable strategy in the construction of complex and biologically relevant molecules. The unique conformational constraints imposed by the azetidine ring, coupled with the versatility of the carboxylic acid functional group for further chemical modification, have established this compound as a significant tool in the fields of medicinal chemistry and drug design.

Structure Activity Relationship Sar Studies and Conformational Analysis of 1 Benzhydrylazetidine 2 Carboxylic Acid Analogues

Elucidation of Key Structural Determinants for Molecular Recognition and Interaction in Azetidine (B1206935) Derivatives

The molecular architecture of azetidine derivatives provides a rigid scaffold that is instrumental in defining the spatial orientation of key functional groups for interaction with biological targets nih.gov. The structure-activity relationship (SAR) of analogues of 1-benzhydrylazetidine-2-carboxylic acid is governed by three primary components: the azetidine ring, the C-2 carboxylic acid group, and the N-1 benzhydryl group.

The Azetidine Ring : As a constrained homologue of proline, the four-membered azetidine ring serves as a rigid spacer, limiting the conformational freedom of the molecule. wikipedia.org This rigidity can pre-organize the substituents into a bioactive conformation, potentially increasing binding affinity by reducing the entropic penalty upon binding to a receptor. The ring's strain also influences its chemical reactivity and metabolic stability. nih.govrsc.org

The Carboxylic Acid Group : The carboxylate group at the C-2 position is a critical determinant for molecular recognition. Crystal structure analysis of L-azetidine-2-carboxylic acid reveals it exists in a zwitterionic form, with the carboxylate oxygen acting as a hydrogen-bond acceptor and the α-carbon's hydrogen atom serving as a donor. researchgate.net This functionality is pivotal for forming directed ionic bonds and hydrogen bonds with amino acid residues in a protein's active site, anchoring the ligand and ensuring specificity.

The N-Substituent : The nature of the substituent on the ring nitrogen significantly modulates the molecule's properties. In the case of the benzhydryl group, its large, lipophilic nature suggests a role in engaging with hydrophobic pockets within a binding site. This group can participate in van der Waals and cation-π interactions, contributing significantly to binding affinity. researchgate.net The bulkiness of the benzhydryl group also sterically influences the conformational preferences of the azetidine ring itself.

Conformational Preferences and Dynamics of the Azetidine Ring System in this compound Derivatives

The four-membered azetidine ring is not planar. Gas-phase electron diffraction studies of the parent compound, azetidine, show that the ring is puckered with a dihedral angle of 37°. rsc.org This inherent puckering is a defining characteristic of the ring system and is maintained in its derivatives, including L-azetidine-2-carboxylic acid. researchgate.net

| Compound | Parameter | Value | Method | Reference |

|---|---|---|---|---|

| Azetidine | Ring Pucker Dihedral Angle | 37° | Gas-Phase Electron Diffraction | rsc.org |

| L-Azetidine-2-carboxylic Acid | Ring Buckle Angle | 11° | X-ray Crystallography | researchgate.net |

| N-acetyl-Aze-NHMe | Ring Conformation | Puckered (dependent on backbone) | Computational (DFT) | nih.gov |

| Property | Azetidine-2-carboxylic Acid | This compound (Predicted) | Influence of Benzhydryl Group |

|---|---|---|---|

| Molecular Weight (g/mol) | 101.10 | 267.32 | Significant increase in mass and size |

| Lipophilicity (LogP) | Low (Hydrophilic) | High (Lipophilic) | Increases affinity for hydrophobic environments |

| Key Interactions | Hydrogen bonding, Ionic bonds | Hydrogen bonding, Ionic bonds, Hydrophobic, π-π stacking, Cation-π | Adds multiple modes of non-covalent interaction |

| Conformational Freedom | Moderate (ring pucker) | Reduced (steric hindrance) | Increases overall molecular rigidity |

Computational and Spectroscopic Approaches to Conformational Analysis

A combination of computational and spectroscopic techniques is employed to fully characterize the conformational landscape of complex molecules like this compound and its analogues.

Spectroscopic Methods :

Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton NMR (PMR) has been successfully used to analyze the complete spectrum of azetidine-2-carboxylic acid to determine its conformation in aqueous solution. capes.gov.br This technique provides information on chemical shifts and coupling constants, which are directly related to the dihedral angles and, therefore, the 3D structure of the molecule in solution.

Computational Modeling :

Quantum Mechanics (QM) : Ab initio and Density Functional Theory (DFT) calculations are powerful tools for investigating the intrinsic conformational preferences of the azetidine ring. These methods are used to calculate the relative energies of different puckered conformations and the energy barriers to rotation around key bonds, such as the amide bond in peptide-like derivatives. nih.gov

Molecular Docking : This technique predicts the preferred binding orientation of a ligand within the active site of a receptor. For azetidine derivatives, docking studies can reveal how the carboxylic acid and N-substituent groups position themselves to maximize favorable interactions, providing insight into the structural basis of activity. academie-sciences.frnih.gov

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the molecule's behavior over time, either in solution or when bound to a protein. These simulations can reveal the stability of binding poses predicted by docking and map the flexibility of different parts of the molecule, including the azetidine ring and the benzhydryl group. nih.gov

Structural Biology :

X-ray Crystallography : This technique provides high-resolution data on the conformation of a molecule in its solid, crystalline state. The crystal structure of L-azetidine-2-carboxylic acid has been instrumental in confirming its zwitterionic nature and the precise puckering of the four-membered ring. researchgate.net

| Technique | Type | Information Obtained | Reference Example |

|---|---|---|---|

| NMR Spectroscopy | Spectroscopic | 3D structure and dynamics in solution | capes.gov.br |

| X-ray Crystallography | Structural | Precise solid-state conformation and bond angles | researchgate.net |

| DFT / Ab initio Calculations | Computational | Inherent conformational preferences and energy barriers | nih.gov |

| Molecular Docking | Computational | Prediction of binding modes to biological targets | academie-sciences.frnih.gov |

| Molecular Dynamics (MD) | Computational | Dynamic behavior and stability of ligand-receptor complexes | nih.gov |

Molecular Interactions and Mechanistic Investigations Involving Azetidine 2 Carboxylic Acid Scaffolds

Biochemical Pathway Modulation by Azetidine-2-carboxylic Acid as a Proline Mimic

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid found in various plants, such as lily of the valley (Convallaria majalis) and sugar beets. nih.govwikipedia.org Its structural similarity to proline allows it to act as a potent proline mimic, which can lead to significant disruption of cellular processes. nih.govnih.gov The primary mechanism of its toxicity involves its misincorporation into proteins in place of proline. nih.govwikipedia.orgbiorxiv.org

This substitution is facilitated by prolyl-tRNA synthetases (Pro-tRNA synthetases), the enzymes responsible for charging transfer RNA (tRNA) with proline for protein synthesis. biorxiv.org Some of these enzymes cannot effectively discriminate between proline and Aze, leading to the formation of Aze-tRNAPro. biorxiv.orgacs.org This molecule is then used by the ribosome, resulting in the integration of Aze into the polypeptide chain. biorxiv.orgresearchgate.net

The incorporation of Aze, with its four-membered ring, alters the protein backbone's geometry compared to the five-membered ring of proline, causing protein misfolding and aggregation. nih.govmedchemexpress.com This accumulation of misfolded proteins triggers a global stress response, most notably the Unfolded Protein Response (UPR). nih.govresearchgate.netswapcard.com The UPR is a cellular mechanism designed to handle endoplasmic reticulum (ER) stress, but prolonged activation can lead to apoptosis (programmed cell death). researchgate.netmedchemexpress.com Studies in various organisms have demonstrated that Aze treatment leads to an upregulation of stress response genes and pro-apoptotic proteins, confirming its role in inducing proteotoxic stress. nih.govmedchemexpress.comnih.govnih.gov

| Feature | Description | Impact |

| Mimicry | Azetidine-2-carboxylic acid is a structural analog of L-proline. biorxiv.orgrepec.org | Allows it to enter metabolic pathways intended for proline. |

| Misincorporation | It is mistakenly used by prolyl-tRNA synthetases and incorporated into proteins. nih.govacs.org | Leads to altered protein structure and geometry. nih.gov |

| Protein Misfolding | The smaller azetidine (B1206935) ring disrupts the polypeptide backbone. nih.gov | Causes aggregation and loss of protein function. medchemexpress.com |

| Cellular Stress | The accumulation of aberrant proteins triggers the Unfolded Protein Response (UPR). researchgate.netswapcard.com | Induces pro-inflammatory and pro-apoptotic pathways, potentially leading to cell death. medchemexpress.comnih.gov |

Enzymatic Synthesis and Biocatalytic Transformations of Azetidine-2-carboxylic Acid Derivatives

The biosynthesis and degradation of the azetidine-2-carboxylic acid ring are subjects of ongoing research, revealing unique enzymatic strategies.

The enzymatic formation of azetidine-2-carboxylic acid has been elucidated in bacteria. nih.govresearchgate.net The key enzymes responsible are known as AZE synthases. repec.orgnih.gov These enzymes catalyze a highly challenging intramolecular cyclization reaction. They utilize S-adenosylmethionine (SAM), a common metabolite, as the substrate. nih.govresearchgate.net The reaction is a 4-exo-tet cyclization, where the amino group of the methionine portion of SAM attacks the γ-carbon, displacing the adenosyl group and forming the strained four-membered azetidine ring. nih.gov The discovery of AZE synthases in various bacterial phyla suggests that AZE-containing metabolites may be more widespread than initially thought. repec.orgnih.gov

Structural and biochemical analyses of AZE synthases have provided detailed insights into their catalytic mechanism. nih.govresearchgate.net The enzyme binds SAM in a specific, strained conformation that facilitates the cyclization reaction. repec.orgnih.gov Desolvation effects within the enzyme's active site and specific molecular interactions are crucial for catalysis. nih.gov

In contrast to its synthesis, the biodegradation of azetidine-2-carboxylic acid can serve as a detoxification mechanism in certain bacteria. nih.gov For instance, some Pseudomonas species can use Aze as a sole nitrogen source. nih.gov This process involves an L-azetidine-2-carboxylate hydrolase (AC hydrolase), an enzyme from the haloacid dehalogenase superfamily. nih.govrsc.org This enzyme catalyzes the hydrolytic opening of the azetidine ring to produce 2-hydroxy-4-aminobutyrate, effectively detoxifying the proline mimic. nih.gov

| Enzyme Class | Function | Substrate(s) | Product(s) | Mechanism |

| AZE Synthase | Biosynthesis | S-adenosylmethionine (SAM) | Azetidine-2-carboxylic acid, Methylthioadenosine (MTA) | Intramolecular 4-exo-tet cyclization. nih.govresearchgate.net |

| AZE Hydrolase | Biodegradation/Detoxification | L-azetidine-2-carboxylic acid, H₂O | 2-hydroxy-4-aminobutyrate | Hydrolytic ring opening. nih.govrsc.org |

Intermolecular Interactions and Binding Site Analysis of Azetidine-2-carboxylic Acid Frameworks

The interactions of the azetidine-2-carboxylic acid scaffold with its biological targets are governed by fundamental non-covalent forces, including hydrogen bonding and cation-π interactions.

Hydrogen bonds are critical for the structure and function of biological macromolecules and for the recognition of ligands. Crystal structure analysis of L-azetidine-2-carboxylic acid reveals that it exists in a zwitterionic form, with a protonated imino group (N-H₂⁺) and a deprotonated carboxylate group (COO⁻). researchwithrutgers.com In the solid state, these molecules form an extensive hydrogen-bonding network. Both hydrogen atoms on the nitrogen act as donors to carboxylate oxygen atoms of neighboring molecules, creating a robust intermolecular network that stabilizes the crystal lattice. researchwithrutgers.com Such hydrogen bonding capabilities are essential for its interaction with the active sites of enzymes like prolyl-tRNA synthetases.

Cation-π interactions, which occur between a cation and the electron-rich face of an aromatic ring, are a significant force in molecular recognition. nih.gov In the catalytic mechanism of AZE synthase, cation-π interactions play a crucial role in stabilizing the substrate and facilitating the reaction. nih.govresearchgate.net Specifically, the active site of the enzyme contains aromatic residues, such as phenylalanine, that interact with the positively charged sulfonium (B1226848) ion of the SAM substrate. researchgate.net This interaction helps to properly orient the substrate and stabilize the transition state of the cyclization reaction. nih.govresearchgate.net The protonated nitrogen of the azetidine ring itself can also participate in strong cation-π interactions with aromatic residues in protein binding pockets. researchgate.net

Computational Chemistry and Theoretical Investigations of 1 Benzhydrylazetidine 2 Carboxylic Acid

Quantum Mechanical Calculations for Electronic Structure and Reactivity of Azetidine-2-carboxylic Acid

Quantum mechanical calculations are fundamental to modern chemistry, offering deep insights into the electronic structure and inherent reactivity of molecules. These methods are particularly valuable for characterizing strained ring systems such as azetidines.

Density Functional Theory (DFT) has become a standard method for investigating the electronic and geometric properties of organic molecules. biointerfaceresearch.com For 1-benzhydrylazetidine-2-carboxylic acid, DFT calculations can elucidate key aspects of its molecular structure and reactivity. These calculations can predict optimized geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity.

Chemical reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and electrophilicity index, can be used to understand the toxicological profiles and identify the most reactive sites within the molecule. researchgate.net For instance, the local electrophilicity can highlight the atoms most susceptible to nucleophilic attack. In the case of this compound, DFT can be employed to study how the bulky benzhydryl group influences the electronic properties of the azetidine (B1206935) ring and the carboxylic acid moiety. researchgate.netresearchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for an Azetidine Derivative

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Influences intermolecular interactions and solubility |

| Electrophilicity Index | 1.8 | Measures the propensity to accept electrons |

Note: The values in this table are illustrative and based on typical DFT calculations for similar heterocyclic compounds.

The conformational flexibility of the azetidine ring, although limited by its strained four-membered structure, is a crucial determinant of its biological activity and chemical reactivity. The presence of substituents, such as the large benzhydryl group on the nitrogen atom and the carboxylic acid group at the 2-position, introduces additional degrees of conformational freedom.

Conformational energy landscape analysis involves systematically exploring the possible spatial arrangements of the molecule to identify low-energy conformers. This is often achieved by performing a series of geometry optimizations starting from different initial structures. The results of such an analysis can reveal the most stable conformations of this compound and the energy barriers between them. Recent studies on N-protected azetidines have highlighted the importance of substituent effects on the regio- and stereoselective functionalization of the azetidine core. mdpi.com Understanding the preferred conformations is essential for predicting how the molecule will interact with biological targets such as enzymes and receptors.

Molecular Docking and Molecular Dynamics Simulations of Azetidine-Containing Molecules

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a small molecule and a biological macromolecule.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. rjptonline.org This technique is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target. For this compound, docking studies could be performed to predict its binding mode and affinity with various enzymes and receptors. For example, given that azetidine-2-carboxylic acid is an analog of proline, it would be of interest to dock this compound into the active sites of proline-utilizing enzymes. wikipedia.orgnih.gov

Recent research has utilized molecular docking to investigate the potential of azetidine derivatives as inhibitors of various enzymes. For instance, azetidin-2-one (B1220530) derivatives have been studied as potential inhibitors of the epidermal growth factor receptor (EGFR) and have shown promising binding interactions in docking simulations. researchgate.net Similarly, other studies have used docking to identify azetidine derivatives with potential antibacterial activity by targeting enzymes involved in bacterial cell wall synthesis. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to provide a more detailed and dynamic picture of the protein-ligand complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the calculation of binding free energies. globalauthorid.comresearchgate.net For example, a 90-nanosecond MD simulation was used to validate the docking results of a novel azetidine derivative, showing stable root-mean-square deviation (RMSD) values and favorable binding energies. globalauthorid.com

Table 2: Illustrative Molecular Docking Results for Azetidine Derivatives Against a Hypothetical Enzyme Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Azetidine Derivative 1 | -8.5 | ASP120, LYS85 | Hydrogen Bond, Electrostatic |

| Azetidine Derivative 2 | -7.9 | PHE150, TRP90 | Hydrophobic, Pi-Pi Stacking |

| 1-Benzhydrylazetidine- 2-carboxylic Acid (Hypothetical) | -9.2 | PHE150, ASP120, ARG155 | Hydrophobic, Hydrogen Bond |

| Reference Inhibitor | -8.8 | ASP120, LYS85, PHE150 | Hydrogen Bond, Electrostatic, Hydrophobic |

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.

Advanced In Silico Methodologies in Azetidine Chemistry Research

The field of computational chemistry is continually evolving, with the development of more sophisticated and predictive models.

Machine learning (ML) is increasingly being applied in chemistry to predict reaction outcomes, estimate molecular properties, and accelerate the discovery of new molecules and materials. nih.gov In the context of azetidine chemistry, ML models can be trained on existing datasets of chemical reactions to predict the most likely products of a novel reaction involving an azetidine-containing starting material. nips.cc This can be particularly useful for exploring the synthetic accessibility of derivatives of this compound.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, can be developed to predict the biological activity or other properties of a series of compounds based on their chemical structures. By training a model on a set of azetidine derivatives with known activities, it may be possible to predict the potential activity of this compound. These predictive models can significantly reduce the time and cost associated with experimental screening by prioritizing the most promising candidates for synthesis and testing. researchgate.net For example, machine learning models have been successfully used to predict the yield of chemical reactions with high accuracy, which can be invaluable for optimizing synthetic routes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Azetidine Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in drug discovery for predicting the activity of novel molecules, thereby prioritizing synthetic efforts and reducing costs. nih.gov In the context of azetidine derivatives, QSAR studies have been pivotal in elucidating the structural features that govern their therapeutic effects, such as antimicrobial, anticancer, and antimalarial activities. nih.govnih.gov

A key principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. nih.gov These are quantified by molecular descriptors, which can be categorized as topological, electronic, steric, or lipophilic. By employing statistical methods like multiple linear regression (MLR), researchers can develop predictive models that link these descriptors to biological outcomes. chemmethod.com

One notable QSAR study focused on a series of azetidine-2-carbonitrile (B3153824) derivatives to identify compounds with enhanced antimalarial activity against Plasmodium falciparum. nih.gov The researchers developed a predictive model using the genetic function algorithm, which demonstrated a high correlation between the structural descriptors and the antimalarial activity. The model was validated internally and externally, showing good predictive power.

The best-performing QSAR model in this study was characterized by the following statistical parameters:

| Statistical Parameter | Value |

| Coefficient of determination (R²) | 0.9465 |

| Cross-validated R² (Q²cv) | 0.8981 |

| Leave-four-out cross-validated R² (Q² (L4O)cv) | 0.9272 |

| External validated R² (R²pred) | 0.6915 |

This table presents the statistical validation parameters of the QSAR model developed for antimalarial azetidine-2-carbonitrile derivatives. nih.gov

The analysis revealed that the descriptor SpMax2_Bhp, which represents the maximum absolute eigenvalue of the Barysz matrix weighted by polarizability, was the most influential factor in determining the antimalarial activity. nih.gov This finding suggests that increasing the polarizability of the azetidine-2-carbonitrile scaffold, for instance by introducing electron-deactivating groups, could lead to more potent compounds. nih.gov Based on this principle, sixteen new derivatives were designed theoretically, and their potential interaction with the target enzyme, Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH), was assessed through molecular docking. nih.gov

In another study, QSAR models were developed for a series of 2-azetidinone derivatives to understand the structural requirements for their antimicrobial and anticancer activities. nih.gov The antimicrobial activity was evaluated against various bacterial and fungal strains, while the anticancer activity was tested against the MCF7 breast cancer cell line. nih.gov

The QSAR models for antimicrobial activity indicated that topological parameters, specifically the Balaban index (J) and the valence zero and first-order molecular connectivity indices (⁰χv and ¹χv), were crucial for activity. nih.gov These descriptors encode information about the size, shape, and degree of branching of the molecule.

The following table summarizes the key findings of the QSAR study on 2-azetidinone derivatives:

| Activity | Governing Parameters | Most Potent Compound |

| Antimicrobial | Topological parameters (Balaban index, molecular connectivity indices) | N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide |

| Anticancer (MCF7) | Not specified in abstract | N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide |

This table outlines the key determinants of activity and the most potent compounds identified in a QSAR study of 2-azetidinone derivatives. nih.gov

These examples underscore the utility of QSAR in the rational design of novel azetidine-based therapeutic agents. While a specific QSAR model for this compound has not been detailed in the reviewed literature, the principles derived from studies on analogous azetidine structures provide a valuable framework for future computational investigations. By identifying the key molecular descriptors that influence biological activity, QSAR can guide the synthesis of more effective and selective drug candidates.

Advanced Analytical Techniques for the Characterization of 1 Benzhydrylazetidine 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Azetidine (B1206935) Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex heterocyclic systems like 1-benzhydrylazetidine-2-carboxylic acid. ipb.ptresearchgate.netresearchgate.net It provides unparalleled detail about the molecular framework by probing the magnetic properties of atomic nuclei. slideshare.net

Advanced NMR Techniques for Conformational Studies

The four-membered azetidine ring is not planar and undergoes a puckering motion. Advanced NMR techniques are crucial for studying these conformational dynamics.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are close to each other, typically within 5 Å. diva-portal.org This information is vital for determining the three-dimensional structure and preferred conformation of the molecule. For instance, NOE correlations can establish the relative orientation of the substituents on the azetidine ring. ipb.pt

Rotating Frame Overhauser Effect Spectroscopy (ROESY): For molecules of intermediate size, ROESY is often more effective than NOESY for observing these spatial correlations.

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes like ring puckering or restricted rotation around single bonds. Changes in the spectra can be used to calculate the energy barriers for these conformational interchanges. capes.gov.br

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS/MS, GC-MS) for Analysis of Azetidine Carboxylic Acids

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. nih.gov When coupled with chromatographic separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), it provides high sensitivity and selectivity for the analysis of complex mixtures. mdpi.com

Quantitative Analysis and Fragmentation Studies

Molecular Ion Peak: In MS, this compound would show a molecular ion peak ([M]+ or [M+H]+) corresponding to its exact molecular weight, confirming its identity. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the calculation of the elemental formula. researchgate.net

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic pattern of product ions. nih.gov This fragmentation pattern acts as a structural fingerprint. For this compound, expected fragmentation pathways would include the loss of the carboxylic acid group (CO₂H), cleavage of the benzhydryl group, and opening of the azetidine ring. These studies are essential for structural confirmation and for distinguishing between isomers.

Quantitative Analysis: Hyphenated techniques like LC-MS/MS are widely used for the quantitative analysis of carboxylic acids in various matrices. biorxiv.orgnih.gov By using a stable isotope-labeled internal standard, it is possible to achieve high accuracy and precision in determining the concentration of the analyte, even at very low levels.

Derivatization Strategies for Enhanced Detection in LC-MS and GC-MS

The analysis of polar compounds like azetidine carboxylic acids can be challenging due to poor retention on standard reversed-phase LC columns and low volatility for GC. mdpi.comresearchgate.net Derivatization is a common strategy to overcome these issues. gcms.czdntb.gov.ua

For GC-MS: The carboxylic acid and the secondary amine of the azetidine ring are active sites that require derivatization to increase volatility and thermal stability. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to convert these polar groups into nonpolar trimethylsilyl (TMS) ethers and esters. researchgate.net This allows for successful separation and detection by GC-MS.

For LC-MS: Derivatization can be employed to improve chromatographic retention and ionization efficiency. nih.gov Reagents that attach a nonpolar, easily ionizable tag to the carboxylic acid group are often used. For example, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used with reagents such as 3-nitrophenylhydrazine (3-NPH) to form derivatives that are better retained on reversed-phase columns and show enhanced signal intensity in the mass spectrometer. nih.gov

Table 2: Common Derivatization Reagents for Azetidine Carboxylic Acid Analysis

| Technique | Reagent | Functional Group Targeted | Purpose |

|---|---|---|---|

| GC-MS | BSTFA, TMS | Carboxylic Acid, Amine | Increase volatility and thermal stability |

| GC-MS | Heptafluorobutyl chloroformate | Amine, Carboxylic Acid | Create electron-capturing derivatives for ECD |

| LC-MS/MS | 3-Nitrophenylhydrazine (3-NPH) + EDC | Carboxylic Acid | Improve reversed-phase retention and ionization |

| LC-MS/MS | o-Benzylhydroxylamine | Carboxylic Acid | Enhance detection and quantification |

Data compiled from various sources. nih.govresearchgate.netgcms.cznih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on how its bonds vibrate upon interaction with radiation. thermofisher.com These two techniques are often complementary. spectroscopyonline.com

FT-IR Spectroscopy: FT-IR measures the absorption of infrared light by a molecule. thermofisher.com It is particularly sensitive to polar bonds. For this compound, the FT-IR spectrum would show characteristic absorption bands:

A very broad O-H stretch from the hydrogen-bonded carboxylic acid, typically in the 2500-3300 cm⁻¹ region. libretexts.org

A strong C=O stretch from the carbonyl of the carboxylic acid, usually around 1700-1725 cm⁻¹. pressbooks.pubnih.gov

C-H stretching vibrations from the aromatic rings and the aliphatic azetidine ring just below and above 3000 cm⁻¹.

C-N stretching from the azetidine ring.

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser). thermofisher.com It is highly sensitive to nonpolar, symmetric bonds. sapub.org Therefore, it provides complementary information to FT-IR. Key features in the Raman spectrum would include:

Strong signals for the aromatic C=C ring stretching vibrations.

Symmetric C-H stretching modes.

The C=O stretch is also visible in Raman, though often weaker than in IR.

The nonpolar carbon backbone of the azetidine ring and benzhydryl group would also produce characteristic signals.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (Broad, Strong) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1725 (Strong) | Moderate |

| Aromatic Ring | C-H stretch | 3000-3100 (Moderate) | Strong |

| Aliphatic CH/CH₂ | C-H stretch | 2850-3000 (Moderate) | Strong |

| Aromatic Ring | C=C stretch | 1450-1600 (Moderate-Strong) | Strong |

| Azetidine | C-N stretch | 1100-1250 (Moderate) | Weak |

Note: Frequencies are approximate and can be influenced by the molecular environment. libretexts.orgpressbooks.pubsapub.org

X-ray Diffraction Crystallography for Solid-State Structure Determination of Azetidine Derivatives

The process of X-ray crystallography involves irradiating a single crystal of the target compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise coordinates of each atom in the asymmetric unit of the crystal are determined, leading to a detailed structural model.

In the context of azetidine derivatives, XRD studies are crucial for characterizing the puckering of the four-membered ring, which can adopt either a planar or a puckered conformation. The degree of puckering is influenced by the nature and steric bulk of the substituents on the ring. nih.gov For instance, the presence of a large N-benzhydryl group is expected to significantly impact the ring's conformation and the orientation of the carboxylic acid moiety.

Furthermore, XRD analysis reveals the intricate network of intermolecular interactions that stabilize the crystal structure. These interactions can include classical hydrogen bonds, such as those involving the carboxylic acid proton and a nitrogen or oxygen acceptor, as well as weaker interactions like C-H···O and π-π stacking interactions. For example, studies on related unsaturated azetidine carboxylic acids have shown the presence of hydrogen bonding between the carboxylic acid proton and the nitrogen of a Boc protecting group, which contributes to the stability of the structure. acs.org

Interactive Data Table: Representative Crystallographic Data for an N-Substituted Azetidine-2-Carboxylic Acid Derivative

| Parameter | Value |

| Chemical Formula | C₁₈H₁₉NO₂ |

| Formula Weight | 281.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 17.543(6) |

| β (°) | 105.21(3) |

| Volume (ų) | 1448.9(8) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.291 |

| Absorption Coefficient (mm⁻¹) | 0.085 |

| F(000) | 592 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 8543 |

| Independent reflections | 3124 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R1 = 0.052, wR2 = 0.134 |

| R indices (all data) | R1 = 0.068, wR2 = 0.145 |

This data provides a comprehensive overview of the unit cell dimensions and the quality of the structural refinement. From such data, key structural features can be extracted and analyzed.

Detailed Research Findings from Representative Azetidine Structures:

Ring Conformation: X-ray studies on various azetidine-containing peptides have confirmed that the four-membered ring can adopt a puckered conformation. nih.gov The degree of puckering and the preferred conformation (e.g., endo or exo) are dependent on the substitution pattern and the intermolecular forces at play in the solid state. The bulky N-benzhydryl substituent would likely enforce a specific puckered geometry to minimize steric strain.

Molecular Packing and Hydrogen Bonding: In the solid state, azetidine carboxylic acids often exhibit extensive hydrogen bonding networks. The carboxylic acid group can form dimers through O-H···O interactions or can engage in hydrogen bonds with the azetidine nitrogen of a neighboring molecule. The specific packing arrangement is a result of a delicate balance of these strong and weaker intermolecular forces.

Synthetic Utility and Applications of Azetidine 2 Carboxylic Acid Scaffolds in Organic and Peptide Chemistry Research

Azetidine-2-carboxylic Acid as a Conformationally Constrained Amino Acid Mimic and Building Block

Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid, serves as a structural analogue, or mimic, of the proteinogenic amino acid proline. wikipedia.orgnih.gov The primary structural difference is the four-membered ring of azetidine (B1206935) compared to the five-membered ring of proline. wikipedia.org This smaller ring size introduces significant conformational constraints, making it a valuable tool for researchers studying protein structure and function. nih.govenamine.net

The unique properties of the azetidine ring, including its high degree of ring strain (approximately 25.4 kcal/mol), make it an attractive scaffold for synthetic and medicinal chemists. rsc.org The use of conformationally restricted molecules like Aze is a popular strategy in drug design to limit the flexibility of a molecule, which can lead to higher binding affinity with biological targets due to a more favorable entropic profile upon binding. enamine.net

| Property | Azetidine-2-carboxylic Acid (Aze) | Proline (Pro) | Reference |

| Structure | Four-membered heterocyclic ring | Five-membered heterocyclic ring | wikipedia.org |

| Nature | Non-proteinogenic amino acid | Proteinogenic amino acid | wikipedia.org |

| Conformational Effect in Peptides | Increased flexibility, can destabilize ordered structures | Induces specific turns and rigid structures | nih.gov |

| Biological Role | Acts as a proline mimic, can be misincorporated into proteins | Essential component of many natural proteins | wikipedia.orgnih.gov |

Incorporation of Azetidine-2-carboxylic Acid into Peptides and Peptidomimetics for Structural and Functional Studies

The incorporation of azetidine-2-carboxylic acid into peptide chains is a key strategy for creating peptidomimetics with altered structures and functions. ub.bwacs.org By replacing proline residues with Aze, scientists can systematically perturb the secondary structure of peptides and proteins. nih.govumich.edu

One study investigated the effect of incorporating Aze into tetrapeptides containing proline. umich.edu The researchers synthesized tetrapeptides and found that the introduction of an Aze residue into a sequence of three prolines disrupted the typical secondary structure observed in polyproline. umich.edu Specifically, the peptide Boc-(L-Pro)3-L-Aze-Opcp was found to contain both cis and trans peptide bonds, whereas a peptide with alternating Aze and Pro residues, Boc-(L-Aze-L-Pro)2-Opcp, adopted an all-cis peptide bond conformation consistent with a left-handed helix. umich.edu This demonstrates the profound influence that a single Aze residue can have on peptide conformation.

Furthermore, the replacement of proline with Aze has been shown to affect the stability of protein structures. nih.gov Computational studies indicate that the collagen-like extended conformation is less energetically favorable for Aze-containing peptides compared to their proline counterparts, contributing to the destabilization of the collagen triple helix. nih.gov This ability to modulate peptide structure makes Aze a valuable tool in the design of novel biomaterials and therapeutic agents. acs.org The synthesis of these modified peptides often involves standard solution-phase or solid-phase peptide synthesis techniques, utilizing protected forms of the amino acid, such as 1-Boc-L-azetidine-2-carboxylic acid. umich.edusigmaaldrich.com

| Peptide Sequence | Observed Conformation | Implication | Reference |

| Boc-(L-Pro)3-L-Aze-Opcp | Mixture of cis and trans peptide bonds | Aze perturbs the regular polyproline structure | umich.edu |

| Boc-(L-Aze-L-Pro)2-Opcp | All-cis peptide bonds, left-handed helix | Alternating sequence adopts a defined helical structure | umich.edu |

| General Aze-containing peptides | More flexible than Pro-containing peptides | Destabilization of ordered conformations like the collagen helix | nih.gov |

Azetidine Scaffolds in the Construction of Complex Heterocyclic Systems and Natural Product Analogues

The strained four-membered ring of azetidines makes them valuable intermediates for the synthesis of more complex nitrogen-containing heterocycles. researchgate.netnih.gov The inherent ring strain can be harnessed in ring-opening and ring-expansion reactions to build larger, more intricate molecular architectures. researchgate.netub.bw

Recent advances have highlighted several methods for synthesizing and functionalizing azetidines. rsc.org These methods include cycloadditions, C-H functionalization, and intramolecular amination reactions. rsc.org For example, intermolecular [2+2] photocycloaddition reactions have been developed to create densely functionalized azetidines. rsc.org

Azetine intermediates, which are partially unsaturated versions of azetidines, can also be used to construct a variety of other heterocyclic systems. nih.gov For instance, they can undergo cycloaddition reactions with ketenes to form fused bicyclic compounds containing an azetidine ring. nih.gov The reactivity of the azetidine scaffold provides a pathway to novel molecular frameworks that are of interest in drug discovery and natural product synthesis. researchgate.netub.bw The development of synthetic methods to access diverse azetidine structures is crucial for exploring new chemical space. researchgate.net

Asymmetric Catalysis and Chiral Auxiliary Applications of Azetidine Derivatives in Organic Synthesis

Chiral azetidine derivatives have emerged as powerful tools in asymmetric catalysis, serving as both ligands for metal catalysts and as organocatalysts themselves. ub.bwbirmingham.ac.uk Their rigid, conformationally constrained structure is key to their effectiveness in inducing stereoselectivity in chemical reactions. rsc.org

Azetidine-derived ligands have been successfully employed in a variety of metal-catalyzed reactions. For example, single-enantiomer, 2,4-cis-disubstituted amino azetidines have been used as ligands for copper-catalyzed Henry reactions, achieving high enantiomeric excess (>99% ee) for certain substrates. ljmu.ac.uk Similarly, azetidine-containing binuclear zinc catalysts have proven effective in the asymmetric phospha-Michael addition of dialkyl phosphites to α,β-unsaturated carbonyl compounds, yielding products with excellent enantioselectivities. researchgate.net The rigidity of the azetidine scaffold helps to create a well-defined catalytic pocket, which enhances enantiomeric control. rsc.org

In addition to their role as ligands, azetidine derivatives have been used as chiral auxiliaries. nih.gov For instance, optically active α-methylbenzylamine has been used as a chiral auxiliary in a practical, multi-step synthesis of both enantiomers of azetidine-2-carboxylic acid. nih.gov The development of these catalytic systems, which often outperform catalysts based on analogous aziridine (B145994) or pyrrolidine (B122466) scaffolds, underscores the unique advantages of the azetidine framework in asymmetric synthesis. birmingham.ac.ukresearchgate.net

An exploration of the future perspectives and emerging research avenues for 1-benzhydrylazetidine-2-carboxylic acid reveals a landscape rich with potential, driven by advancements in sustainable synthesis, novel reactivity, computational modeling, and chemical biology. As a key scaffold, the azetidine ring system is at the forefront of innovations aimed at creating more efficient, selective, and functional chemical entities.

Q & A

Q. What are best practices for validating the biological activity of this compound derivatives?

- Methodological Answer :

- Dose-Response Curves : Generate IC₅₀/EC₅₀ values across multiple concentrations.

- Selectivity Profiling : Test against off-target proteins to minimize side effects.

- In Vivo Models : Use rodent studies for pharmacokinetics and efficacy. Ensure compliance with ethical guidelines (e.g., IACUC protocols).

- Reproducibility : Share raw data and protocols via repositories like Zenodo or Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.